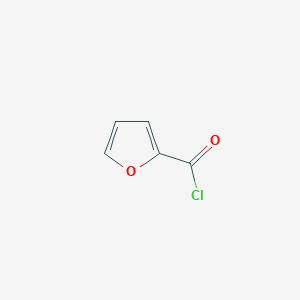

2-Furoyl chloride

Overview

Description

2-Furoyl chloride (CAS: 527-69-5), also known as furan-2-carbonyl chloride, is an organochlorine compound with the molecular formula C₅H₃ClO₂ and a molecular weight of 130.53 g/mol . It is a colorless to pale-yellow liquid widely used as a key intermediate in pharmaceuticals and agrochemicals. Its applications include the synthesis of active pharmaceutical ingredients (APIs) such as Ceftiofur, Mometasone furoate, and Diloxanide furoate, which are employed in anti-inflammatory, antiparasitic, and dermatological treatments . The compound’s market growth is driven by the expansion of the pharmaceutical industry, particularly in the Asia-Pacific region, which accounted for 42% of global demand in 2021 .

Preparation Methods

Traditional Synthesis Using Thionyl Chloride

The classical preparation of 2-furoyl chloride involves refluxing 2-furoic acid with excess thionyl chloride (SOCl₂). This method, first reported by Gelissen in 1924, remains prevalent in laboratory-scale syntheses due to its simplicity .

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution, where thionyl chloride acts as both a chlorinating agent and solvent:

2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

The gaseous by-products (SO₂ and HCl) necessitate robust ventilation systems, complicating large-scale applications .

Limitations

-

Yield and Purity : Typical yields range between 70–85%, with purity often below 99% due to residual thionyl chloride and side products .

-

Safety Concerns : SOCl₂ is highly corrosive, and SO₂ emissions require scrubbing to meet environmental regulations.

Modern Phosgene-Based Catalytic Process

A patent-pending industrial method (CN106674166B) utilizes phosgene (COCl₂) as the chlorinating agent, with furoyl chloride itself serving as the solvent and N,N-dimethylformamide (DMF) as a catalyst . This approach achieves superior yields (≥90%) and purity (≥99.9%) while minimizing waste .

Reaction Protocol

-

Feedstock Preparation : Furancarboxylic acid (Formula I) is mixed with recycled furoyl chloride (Formula II) in a 1:0.5–1:5 mass ratio.

-

Catalytic Reaction : Phosgene is introduced at 40–100°C for 1–12 hours.

-

Product Isolation : Vacuum distillation (-0.1 to -0.07 MPa, 80–120°C) yields purified this compound .

Key Reaction Parameters

Industrial Advantages

-

Solvent Recycling : Furoyl chloride acts as an in situ solvent, reducing raw material costs.

-

Intermittent Production : Batch-wise feeding and extraction enable continuous operation with 91.5% yield over multiple cycles .

-

Waste Management : Tail gases (CO₂, HCl, residual phosgene) are absorbed into water/lye, producing recyclable dilute HCl .

Comparative Analysis of Methods

Catalyst Performance

The phosgene method employs DMF at 0.05–0.5 wt%, which enhances reaction kinetics without requiring post-reaction removal . In contrast, the thionyl chloride route lacks catalytic acceleration, necessitating prolonged reflux .

Industrial-Scale Optimization Strategies

Intermittent Charging and Extraction

By sequentially adding furancarboxylic acid and removing product via distillation, the phosgene method achieves 91.5% yield over two batches , demonstrating scalability and energy efficiency .

Tail Gas Treatment

A dual absorption system (water + sodium hydroxide) neutralizes HCl and destroys residual phosgene, aligning with green chemistry principles .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

2-Furoyl chloride reacts with nucleophiles via its electrophilic carbonyl carbon, forming esters, amides, and other derivatives .

Reaction with Alcohols

Reacting with alcohols produces furoate esters:

Examples :

- Mometasone furoate synthesis : Reaction with mometasone alcohol yields this anti-inflammatory drug .

- Glycerol esterification : Forms tri(2-furoyl) glycerol, confirmed via IR and elemental analysis .

Reaction with Amines

Amidation generates furoamide derivatives:

Examples :

- Chloralfuramides : Synthesized by reacting with chloral hydrate derivatives .

- S-2-Furoyl glutathione : Used to study enzymatic detoxification pathways .

Electrochemical Transformations

Controlled potential electrolysis in non-aqueous media yields complex furan derivatives :

Key Product :

Electrolysis Conditions

| Parameter | Value | Reference |

|---|---|---|

| Electrolyte | Tetrabutylammonium perchlorate | |

| Solvent | Acetonitrile | |

| Potential | -1.8 V (vs. SCE) |

Organometallic Catalyzed Reactions

Palladium-catalyzed coupling with alkenes forms α,β-unsaturated ketones :

Applications :

Polymerization and Crosslinking

Reacts with polyethoxylated alcohols to form crosslinked polymers :

Mechanism :

Industrial Use :

Hydrolysis and Stability

This compound hydrolyzes in water but is more stable than benzoyl chloride :

Kinetic Data :

| Condition | Half-Life | Reference |

|---|---|---|

| 25°C, neutral pH | ~24 hours | |

| 80°C, acidic pH | <1 hour |

Reactivity Comparison with Other Acyl Chlorides

Scientific Research Applications

Pharmaceutical Applications

2-Furoyl chloride is predominantly utilized in the pharmaceutical sector, where it serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The following are key applications within this domain:

- Mometasone Furoate Production : Mometasone furoate is a synthetic corticosteroid used to treat inflammatory skin conditions, hay fever, and asthma. The synthesis of mometasone furoate heavily relies on this compound as an acylating agent, enhancing the efficiency and yield of the reaction process .

- Ceftiofur Synthesis : Ceftiofur is a third-generation cephalosporin antibiotic used in veterinary medicine. The production of ceftiofur involves this compound as a key intermediate, facilitating the acylation necessary for its synthesis .

- Other Pharmaceuticals : Additional APIs synthesized using this compound include:

Agrochemical Applications

In the agrochemical sector, this compound is employed as an intermediate in the production of pesticides. Its application enhances the properties of acylation agents, making it more effective than its precursor, furoic acid. Key uses include:

- Pesticide Intermediates : The compound is utilized to synthesize various herbicides and insecticides. The increasing demand for chemical pesticides globally has driven the growth in this area, with global pesticide sales reaching approximately 4.19 million tons in 2019 .

Market Insights

The market for this compound is projected to grow significantly, with estimates suggesting it could reach a value of approximately $130.6 million by 2027 , growing at a compound annual growth rate (CAGR) of 5.2% from 2022 to 2027 . This growth is primarily driven by:

- The expanding pharmaceutical industry, particularly due to rising cases of allergies and respiratory conditions necessitating effective treatments.

- Increased agricultural activity requiring more efficient pesticide formulations.

Data Table: Key Applications of this compound

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Pharmaceuticals | Corticosteroid production | Mometasone furoate |

| Antibiotic synthesis | Ceftiofur | |

| Anti-parasitic agents | Diloxanide furoate | |

| Other APIs | Furalaxyl, Prazosin | |

| Agrochemicals | Pesticide intermediates | Various herbicides and insecticides |

Case Studies

-

Synthesis of Mometasone Furoate :

A study demonstrated that using this compound in the synthesis pathway significantly improved yield and purity when compared to traditional methods using other acylating agents. The reaction conditions were optimized to enhance efficiency while minimizing waste products . -

Development of Pesticides :

Research highlighted the successful application of this compound in developing new pesticide formulations that exhibit improved efficacy against common agricultural pests while reducing environmental impact through targeted action mechanisms .

Mechanism of Action

The mechanism of action of 2-furoyl chloride involves its reactive acyl chloride group. This group is highly reactive due to the chloride ion’s propensity to leave, forming a highly reactive acylium ion . This acylium ion can then react with nucleophiles, leading to the formation of various furoyl derivatives.

Comparison with Similar Compounds

Acyl chlorides are critical in organic synthesis due to their high reactivity. Below is a detailed comparison of 2-furoyl chloride with structurally and functionally related compounds.

Reactivity Comparison with Other Acyl Chlorides

The reactivity of acyl chlorides depends on electronic and steric factors. Studies on nucleophilic acyl substitution reactions with anilines reveal the following trends:

- Cinnamoyl chloride exhibits the highest reactivity due to the electron-withdrawing effect of the α,β-unsaturated carbonyl group, followed by 3-2-furylacryloyl chloride and 3-2-thienylacryloyl chloride .

- This compound shows comparable reactivity to 3-2-furylacryloyl chloride (k/k’ = 1.18 ± 0.16) but is more reactive than benzoyl chloride and 3-thenoyl chloride (2-furoyl > benzoyl > 3-thenoyl) .

- The Hammett plot slopes for this compound (-2.86) align with those of benzoylation reactions, indicating similar electronic effects during nucleophilic attack .

Structural and Functional Analogues

2-Fluorobenzoyl Chloride (CAS: 393-52-2)

- Molecular Weight : 158.56 g/mol (vs. 130.53 g/mol for this compound) .

- Applications : Used in peptide synthesis and agrochemicals.

3-Furoyl Chloride (CAS: 26214-65-3)

- Structural Difference : The carbonyl group is at the 3-position of the furan ring, reducing conjugation with the oxygen atom.

- Reactivity : Lower electrophilicity compared to this compound due to weaker electron-withdrawing effects .

5-Nitro-2-Furoyl Chloride (CAS: 25084-14-4)

- Substituent Effect : The nitro group at the 5-position significantly increases electrophilicity, making it highly reactive in coupling reactions.

- Applications : Used in antibacterial agents and specialty chemicals .

Data Table: Comparative Properties of Selected Acyl Chlorides

| Compound | CAS Number | Molecular Weight (g/mol) | Reactivity (Relative to Benzoyl Chloride) | Key Applications |

|---|---|---|---|---|

| This compound | 527-69-5 | 130.53 | 1.18× | APIs, agrochemicals, thiourea derivatives |

| 2-Fluorobenzoyl Chloride | 393-52-2 | 158.56 | 0.95× | Peptide synthesis, fluorinated compounds |

| 3-Furoyl Chloride | 26214-65-3 | 130.53 | 0.85× | Specialty polymers |

| 5-Nitro-2-Furoyl Chloride | 25084-14-4 | 175.53 | 1.50× | Antibacterial agents |

| Cinnamoyl Chloride | 102-92-1 | 150.58 | 1.27× | Flavoring agents, pharmaceuticals |

Biological Activity

2-Furoyl chloride, a furan acyl chloride, is a compound of significant interest in pharmaceutical chemistry due to its versatile applications and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, structure-activity relationships (SAR), and its role as a pharmaceutical intermediate.

This compound is synthesized through the reaction of furoic acid with thionyl chloride, resulting in the formation of the acyl chloride. This compound is characterized by its reactive acyl chloride functional group, which facilitates its use in various chemical reactions, particularly in the synthesis of pharmaceuticals.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives containing the 2-furoyl moiety. For instance, modifications of madecassic acid with a 2-furoyl group demonstrated potent antiproliferative activity against specific cancer cell lines harboring the B-Raf V600E mutation. The mechanism of action involves inhibition of the ERK signaling pathway, which is crucial for cancer cell proliferation .

Table 1: Antiproliferative Activity of 2-Furoyl Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 5 | Colo205 | 75 | B-Raf V600E inhibition |

| 12 | Malme-3M | 50 | ERK pathway inhibition |

| 17 | SK-Mel-28 | 60 | Reduction of Raf protein levels |

Protein Tyrosine Kinase Inhibition

Another significant aspect of this compound's biological activity is its ability to inhibit protein tyrosine kinases (PTKs). A series of furan-2-yl(phenyl)methanone derivatives were synthesized and tested for their PTK inhibitory activity. Notably, certain derivatives exhibited IC50 values lower than that of genistein, a well-known PTK inhibitor. The presence and position of hydroxyl groups on the phenyl ring were found to significantly influence this activity .

Table 2: PTK Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives

| Compound | IC50 (μM) | Hydroxyl Groups | Halogen Substituents |

|---|---|---|---|

| 4a | 4.66 | 2 | Cl |

| 8c | 2.72 | 2 | Br |

| 22c | 4.62 | 3 | Cl |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the number and position of substituents, particularly hydroxyl and halogen groups on the phenyl ring, are crucial for enhancing the biological activity of compounds derived from this compound. Compounds with multiple hydroxyl groups showed improved PTK inhibitory effects compared to those with fewer or no hydroxyl substituents .

Applications in Pharmaceuticals

This compound plays a critical role as an intermediate in the synthesis of various pharmaceutical compounds, including mometasone furoate, an anti-inflammatory prodrug used to treat skin diseases and respiratory conditions such as asthma and hay fever . The increasing demand for effective treatments in these areas drives research into optimizing synthesis routes involving this compound.

Case Studies

- Mometasone Furoate Synthesis : The synthesis process for mometasone furoate involves the use of this compound as a key intermediate. This compound facilitates superior chemical synthesis necessary for producing high-efficacy pharmaceuticals targeted at inflammatory conditions.

- Anticancer Drug Development : Research focusing on derivatives containing the furoyl group has led to promising results in targeting B-Raf V600E mutations common in melanoma and other cancers. The derivatives have shown selective cytotoxicity towards these cancer cells while sparing normal cells, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-furoyl chloride derivatives in academic laboratories?

- This compound is commonly synthesized via the reaction of 2-furoic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction mechanism involves nucleophilic substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. For derivatives such as thiourea compounds, this compound reacts with potassium thiocyanate (KSCN) to form 2-furoyl isothiocyanate, which then condenses with amines to yield thiourea derivatives .

- Key characterization tools : FT-IR (to confirm thiocarbonyl group formation at 1278–1178 cm⁻¹), ¹H/¹³C NMR (to track shifts in carbonyl and aromatic regions), and elemental analysis .

Q. How can spectroscopic data resolve structural ambiguities in this compound derivatives?

- FT-IR : The disappearance of the acid chloride carbonyl peak (~1775 cm⁻¹) and the appearance of amide/thiourea carbonyl peaks (1650–1700 cm⁻¹) confirm successful derivatization .

- ¹H NMR : Aromatic proton signals in the 6.5–7.5 ppm range (furan ring) and secondary amine protons (~8–10 ppm) validate thiourea formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- This compound is moisture-sensitive and reacts violently with water, releasing HCl gas. Use anhydrous conditions, inert atmospheres (e.g., N₂), and corrosion-resistant equipment. Personal protective equipment (PPE) including gloves, goggles, and fume hoods is mandatory .

Advanced Research Questions

Q. How do reactivity discrepancies between this compound and other acyl chlorides (e.g., benzoyl chloride) inform mechanistic studies?

- Reactivity differences arise from electronic and steric effects. For example, this compound exhibits lower reactivity than benzoyl chloride due to the electron-withdrawing nature of the furan oxygen, which destabilizes the acyl chloride intermediate. This was demonstrated in comparative studies with aniline, where this compound showed slower reaction kinetics .

- Experimental design : Conduct kinetic assays under controlled conditions (solvent, temperature) and monitor progress via TLC or in situ FT-IR .

Q. What strategies optimize the synthesis of 2-furoyl-containing bioactive compounds (e.g., antibacterial agents)?

- Case study : 3-[4-(2-Furoyl)-1-piperazinyl]-N-(substituted)propanamides were synthesized via a two-step protocol:

React 3-bromopropionyl chloride with amines to form electrophiles.

Couple intermediates with 2-furoyl-piperazine in acetonitrile/K₂CO₃.

- Key findings : MIC values of 8.34–9.24 µM against Gram-positive and Gram-negative bacteria suggest potential for lead optimization. Low hemolysis (<15%) indicates selectivity .

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of 2-furoyl derivatives?

- Methodology : Use Autodock 4.2.6 to dock thiourea derivatives into enzyme active sites (e.g., Bacillus pasteurii urease, PDB: 4UBP). Analyze binding affinities (ΔG values) and hydrogen-bonding interactions to prioritize compounds for synthesis .

- Validation : Correlate docking scores with experimental antioxidant activity (DPPH assay) and enzyme inhibition data .

Q. How to address contradictions in reported reactivity orders of acyl chlorides in nucleophilic substitution reactions?

- Example : A study found reactivity decreased in the order benzoyl > 3-thenoyl > 3-furoyl > 2-thenoyl chloride, conflicting with pKa trends. Resolution involves:

- Re-evaluating solvent effects (polar aprotic vs. nonpolar).

- Using Hammett constants (σ) to quantify electronic contributions of substituents .

Properties

IUPAC Name |

furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTKFKYVSBNYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060176 | |

| Record name | 2-Furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-69-5, 1300-32-9 | |

| Record name | 2-Furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUROYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2US0DXI75S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.